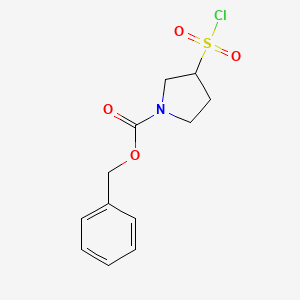

Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-chlorosulfonylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4S/c13-19(16,17)11-6-7-14(8-11)12(15)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTKAEIBOSEJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692821 | |

| Record name | Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035173-74-0 | |

| Record name | Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate: A Multi-Technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a key intermediate in synthetic organic chemistry, valued for its bifunctional nature which includes a protected amine and a reactive sulfonyl chloride. This dual reactivity makes it a versatile building block in the development of novel pharmaceutical agents and complex molecular architectures. The unambiguous confirmation of its structure is a critical prerequisite for its use in any synthetic sequence, ensuring reaction integrity, downstream product purity, and ultimately, the desired biological and chemical properties. This guide provides a comprehensive, field-proven framework for the complete structural verification of this molecule, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We move beyond simple data reporting to explain the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for structural confirmation.

The Strategic Importance of Structural Verification

In drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule dictates its function. An error in the assumed structure of a key building block like this compound can lead to the synthesis of incorrect final compounds, resulting in wasted resources, misleading biological data, and significant project delays. Therefore, a rigorous and orthogonal analytical approach is not merely a quality control step but a foundational pillar of successful research and development. This guide outlines the synergistic use of modern spectroscopic techniques to provide an unshakeable confirmation of the target structure.

The core structure consists of three key regions, each with distinct spectroscopic signatures:

-

The Benzyl Carbamate (Cbz) Group: Provides aromatic and benzylic signals in NMR and a strong carbonyl stretch in IR.

-

The Pyrrolidine Ring: A saturated heterocyclic system whose protons create a complex, often overlapping, series of signals in ¹H NMR, necessitating 2D NMR techniques for definitive assignment.

-

The Chlorosulfonyl Moiety: A powerful electron-withdrawing group that significantly influences the chemical shift of the adjacent proton. It also possesses highly characteristic stretching frequencies in IR spectroscopy and a distinct isotopic signature in mass spectrometry.

Caption: Key COSY and HSQC correlations for structural assignment.

Integrated Workflow: A Self-Validating Conclusion

The true power of this analytical approach lies in the integration of data from all three techniques. No single method provides the complete picture, but together they form a logical, self-validating workflow that leads to an unambiguous structural assignment.

Caption: Integrated workflow for structure elucidation.

By following this workflow, a researcher can confidently state that the synthesized material is indeed this compound. The IR confirms the key functional groups are present, the high-resolution MS confirms the elemental composition and presence of chlorine, and the complete NMR analysis provides the definitive atom-by-atom connectivity map. This rigorous, multi-faceted approach ensures the scientific integrity of subsequent research and development efforts.

References

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]

-

Chemistry LibreTexts. (n.d.). Sufonyl chloride infrared spectra. Available at: [Link]

-

Chemistry LibreTexts. (2025). 2D NMR Introduction. Available at: [Link]

-

Jasco. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]

-

Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Baxter, R. R., et al. (1965). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. Available at: [Link]

-

King, J. F., & Durst, T. (1963). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry. Available at: [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques. Available at: [Link]

-

PubMed. (2006). [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra]. Available at: [Link]

-

PubChem. (n.d.). Benzyl (3s)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate. Available at: [Link]

(3S)-benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate synthesis

An In-depth Technical Guide to the Synthesis of (3S)-benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate

Introduction: A Privileged Scaffold for Modern Drug Discovery

The pyrrolidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor in designing molecules with high target affinity and specificity.[1] When functionalized with a reactive sulfonyl chloride group, as in the case of (3S)-benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate , the resulting intermediate becomes a powerful and versatile building block.

This guide provides a comprehensive overview of the synthesis of this key chiral intermediate. We will delve into the underlying reaction mechanism, present a detailed experimental protocol grounded in established chemical principles, emphasize the critical safety procedures required for handling the hazardous reagents involved, and discuss the analytical methods for product characterization. The objective is to equip researchers with the technical knowledge and field-proven insights necessary to confidently and safely execute this synthesis.

Synthetic Strategy and Mechanistic Rationale

The most direct and reliable pathway to (3S)-benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate involves the conversion of the corresponding chiral alcohol, (3S)-1-(benzyloxycarbonyl)-3-hydroxypyrrolidine, using a potent chlorinating agent.

-

Starting Material : The synthesis begins with (3S)-1-(Benzyloxycarbonyl)-3-hydroxypyrrolidine. This starting material is commercially available and provides the necessary stereochemical control, ensuring the final product retains the desired (S)-configuration. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the pyrrolidine nitrogen, preventing unwanted side reactions.

-

Core Transformation : The key transformation is the conversion of the secondary alcohol to a sulfonyl chloride. Sulfuryl chloride (SO₂Cl₂) is the reagent of choice for this step. It is a powerful electrophile that reacts readily with alcohols. This reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride (HCl) gas that is generated during the reaction.[2]

The reaction proceeds via a two-step mechanism. First, the hydroxyl group of the Cbz-protected pyrrolidine attacks the sulfur atom of sulfuryl chloride, displacing a chloride ion to form a chlorosulfate intermediate. Subsequently, the base facilitates the elimination of HCl from this intermediate, yielding the final sulfonyl chloride product. The controlled, low-temperature addition of reagents is paramount to minimize byproduct formation.[3]

Caption: Reaction mechanism for sulfonyl chloride formation.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis on a laboratory scale. All operations involving sulfuryl chloride must be performed in a certified chemical fume hood.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| (3S)-1-(Cbz)-3-hydroxypyrrolidine | C₁₂H₁₅NO₃ | 221.25 | 100315-77-5 | Starting material. Ensure it is anhydrous. |

| Sulfuryl Chloride (SO₂Cl₂) | SO₂Cl₂ | 134.97 | 7791-25-5 | Highly corrosive and moisture-sensitive. |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Anhydrous grade, distilled. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous solvent. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | For aqueous workup. |

| Brine (Saturated NaCl Solution) | NaCl(aq) | - | - | For aqueous workup. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add (3S)-1-(benzyloxycarbonyl)-3-hydroxypyrrolidine (1.0 eq) and anhydrous dichloromethane to an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Stir until all solids dissolve.

-

Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.5 eq) dropwise, maintaining the internal temperature below 5 °C.

-

Sulfuryl Chloride Addition: Add sulfuryl chloride (1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. A strong exotherm may occur; careful control of the addition rate is crucial to keep the internal temperature at 0-5 °C.[2]

-

Reaction: After the addition is complete, stir the mixture at 0 °C for one hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by slowly adding ice-cold water.

-

Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure (3S)-benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate.

Critical Safety Considerations: Handling Highly Corrosive Reagents

The reagents used in this synthesis, particularly sulfuryl chloride and the chlorosulfonic acid it can form upon contact with moisture, are extremely hazardous.[4][5][6] Strict adherence to safety protocols is not optional; it is essential for preventing serious injury.

-

Hazards: Sulfuryl chloride is highly toxic, corrosive, and reacts violently with water.[4] Inhalation can be fatal, and contact causes severe burns to the skin, eyes, and respiratory tract.[7] It decomposes to release toxic gases like hydrogen chloride and sulfur oxides.[2]

-

Personal Protective Equipment (PPE): All manipulations must be conducted within a certified chemical fume hood.[7] Mandatory PPE includes:

-

Chemical splash goggles and a full-face shield.

-

Heavy-duty, chemical-resistant gloves (neoprene or butyl rubber are recommended).[5]

-

A flame-resistant lab coat and closed-toe shoes.

-

Ensure an emergency eyewash and safety shower are immediately accessible.

-

-

Handling and Storage: Use only oven-dried glassware and maintain an inert, anhydrous atmosphere throughout the reaction.[7] Store sulfuryl chloride in a cool, dry, well-ventilated area away from water and incompatible materials.[4][7]

-

Spill and Disposal: In case of a spill, evacuate the area. Neutralize small spills with a non-combustible absorbent material like sand or soda ash.[6] All waste must be treated as hazardous and disposed of according to institutional and local regulations.

Product Characterization

Confirming the identity and purity of the final product is a critical final step. The following analytical data are expected for (3S)-benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate.

| Analytical Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the benzylic protons (~5.1 ppm), aromatic protons of the Cbz group (7.2-7.4 ppm), and the diastereotopic protons of the pyrrolidine ring. The proton at the C3 position, adjacent to the sulfonyl chloride group, will be shifted downfield. |

| ¹³C NMR | Resonances for the carbonyl carbon of the Cbz group (~154 ppm), aromatic carbons, benzylic carbon (~67 ppm), and the carbons of the pyrrolidine ring. The carbon at the C3 position will be significantly downfield due to the strong electron-withdrawing effect of the -SO₂Cl group. |

| Mass Spectrometry | Molecular Formula: C₁₂H₁₄ClNO₄S.[8]Monoisotopic Mass: 303.0332 g/mol .[8]Expected m/z for [M+H]⁺: 304.0405. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable. |

| IR Spectroscopy | Strong characteristic absorption bands for:- S=O asymmetric stretch: ~1375 cm⁻¹- S=O symmetric stretch: ~1180 cm⁻¹- C=O (carbamate) stretch: ~1700 cm⁻¹ |

Conclusion and Outlook

The synthesis of (3S)-benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate provides a valuable chiral building block for drug discovery and development. The sulfonyl chloride moiety is a versatile electrophilic handle, readily converted into a diverse range of sulfonamides and sulfonates, which are prominent functional groups in many therapeutic agents.[9][10] The procedure outlined in this guide is robust and effective, but its successful and safe execution is contingent upon meticulous attention to anhydrous conditions and stringent adherence to safety protocols when handling corrosive reagents. By leveraging this powerful intermediate, researchers can continue to explore and expand the chemical space around the privileged pyrrolidine scaffold, paving the way for the discovery of novel therapeutics.

References

- Fisher Scientific. (2012-05-09).

- Union Carbide Corporation. (1980-12-12).

- SMS Rail Lines. (2013-05-30). Safety Data Sheet as per regulation (EC) 1907/2006 - Chlorosulfonic acid.

- Merck Millipore. SAFETY DATA SHEET - Chlorosulfonic acid for synthesis.

- Sigma-Aldrich. (2024-07-03). SAFETY DATA SHEET - Chlorosulfonic acid Msynth®plus.

- SynHet. Benzyl 3-((chlorosulfonyl)methyl)

- Angewandte Chemie International Edition.

- PubChem. Benzyl (3s)-3-(chlorosulfonyl)

- RSC Medicinal Chemistry. (2021-08-10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Molecules.

- ResearchGate. (2025-08-06).

- Organic Process Research & Development. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine.

- ResearchGate. (2020-06-13). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine.

- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. macro.lsu.edu [macro.lsu.edu]

- 6. smsrail.com [smsrail.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. PubChemLite - Benzyl (3s)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate (C12H14ClNO4S) [pubchemlite.lcsb.uni.lu]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (3R)-benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate: A Keystone Building Block in Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth technical overview of (3R)-benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the causality behind its utility, its reactivity, and its strategic application in the synthesis of complex molecular architectures.

Core Molecular Profile and Physicochemical Properties

(3R)-benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a bifunctional molecule designed for specific applications in synthetic organic chemistry. Its structure incorporates three key features: a pyrrolidine scaffold, a stereochemically defined chiral center, and a highly reactive sulfonyl chloride functional group. The pyrrolidine nitrogen is protected by a benzyloxycarbonyl (Cbz or Z) group, which provides stability during reactions at the sulfonyl chloride moiety while allowing for subsequent deprotection to enable further functionalization.

The five-membered, non-planar pyrrolidine ring is a privileged scaffold in medicinal chemistry. Its three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems, often leading to enhanced binding affinity and selectivity for biological targets.[1] The defined (R)-stereochemistry at the C3 position is crucial for creating specific, enantioselective interactions with chiral biological molecules like enzymes and receptors.[2]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate | [3] |

| CAS Number | 1134112-00-7 | [3][4][5] |

| Molecular Formula | C₁₂H₁₄ClNO₄S | [6][7][8] |

| Molecular Weight | 303.76 g/mol | [7][9] |

| Canonical SMILES | C1CN(C[C@@H]1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | [8] |

| InChIKey | KGTKAEIBOSEJKH-NSHDSACASA-N | [8] |

| Purity (Typical) | ≥95% | [6][7] |

| Long-Term Storage | Store long-term in a cool, dry place | [7] |

Mechanistic Insights and Chemical Reactivity

The synthetic utility of this compound is dominated by the chemistry of the sulfonyl chloride (-SO₂Cl) group. This functional group is a potent electrophile, making it highly susceptible to nucleophilic attack. The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

The primary mechanism of reaction involves the addition of a nucleophile to the sulfur atom, followed by the elimination of the chloride ion, which is an excellent leaving group. This addition-elimination sequence is the cornerstone of its application in constructing sulfonamides, sulfonate esters, and other sulfur-containing linkages.

Caption: Key structural features of the title compound.

Synthetic Applications and Experimental Protocols

The principal application of (3R)-benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is as a chiral intermediate for introducing the 3-sulfonylpyrrolidine moiety into a target molecule.[10] This is most commonly achieved through the formation of a sulfonamide bond, a functional group prevalent in a wide array of therapeutic agents due to its chemical stability and ability to act as a hydrogen bond acceptor/donor.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol describes a representative, self-validating system for the reaction of the title compound with a generic primary or secondary amine.

Objective: To synthesize a Cbz-protected (3R)-3-(N-alkyl/aryl-sulfamoyl)pyrrolidine derivative.

Materials:

-

(3R)-benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate (1.0 eq)

-

Primary or secondary amine (R¹R²NH) (1.1 - 1.5 eq)

-

Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (2.0 - 3.0 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3R)-benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate (1.0 eq) in the chosen aprotic solvent (e.g., DCM, approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and minimize side-product formation.

-

Addition of Reagents: To the stirred solution, add the amine (R¹R²NH, 1.1 eq) followed by the slow, dropwise addition of the tertiary amine base (DIPEA, 2.0 eq). The base is essential to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting sulfonyl chloride.

-

Workup: Upon completion, dilute the reaction mixture with additional solvent. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. The bicarbonate wash removes any excess acid, while the brine wash aids in the separation of the aqueous and organic layers.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide derivative.

Caption: General synthetic workflow utilizing the title compound.

Analytical Characterization

The identity, purity, and structural integrity of (3R)-benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate and its derivatives are confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, with characteristic shifts for the pyrrolidine ring protons, the benzyl group, and the chiral center.

-

Mass Spectrometry (MS): LC-MS is commonly employed to confirm the molecular weight of the compound. Predicted collision cross-section data for various adducts, such as [M+H]⁺ and [M+Na]⁺, can be used for verification.[8] For the parent compound, the [M+H]⁺ ion would be expected at an m/z of approximately 304.04.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound, often showing purities greater than 95%.[3][7] Chiral HPLC methods can be developed to confirm the enantiomeric excess (e.e.) of the (R)-isomer.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis would show characteristic absorption bands for the sulfonyl chloride (S=O stretches, typically around 1370 and 1180 cm⁻¹) and the carbamate (C=O stretch, around 1700 cm⁻¹).

Safety, Handling, and Storage

As a reactive chemical intermediate, (3R)-benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate must be handled by trained personnel in a controlled laboratory environment.[7]

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, releasing corrosive HCl gas.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place to prevent degradation.[7]

-

Transportation: It is generally classified as non-hazardous material for transport purposes.[7]

Users are strongly advised to consult the material safety data sheet (MSDS) provided by the supplier for comprehensive safety information.

Conclusion

(3R)-benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a high-value, strategically designed chiral building block. Its utility is derived from the predictable and high-yielding reactivity of the sulfonyl chloride group, the stereochemical control offered by the (R)-chiral center, and the synthetic flexibility afforded by the Cbz-protected pyrrolidine scaffold. For medicinal chemists and drug development professionals, this compound represents an efficient tool for incorporating a key three-dimensional structural motif into novel therapeutic candidates, enabling the systematic exploration of structure-activity relationships and the optimization of drug-like properties.

References

-

CP Lab Safety. (n.d.). BENZYL (3R)-3-(CHLOROSULFONYL)PYRROLIDINE-1-CARBOXYLATE, 95% Purity, C12H14ClNO4S, 100 mg. Retrieved from [Link]

-

MolPort. (n.d.). (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester. Retrieved from [Link]

-

PubChemLite. (n.d.). Benzyl (3s)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate (C12H14ClNO4S). Retrieved from [Link]

-

Chirality. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester () for sale [vulcanchem.com]

- 3. 1134112-00-7|(R)-Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. parchem.com [parchem.com]

- 5. benzyl (R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate CAS#: 1134112-00-7 [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 1134112-00-7 Benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate AKSci 9182DG [aksci.com]

- 8. PubChemLite - Benzyl (3s)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate (C12H14ClNO4S) [pubchemlite.lcsb.uni.lu]

- 9. 1035173-74-0 CAS Manufactory [chemicalbook.com]

- 10. Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate [synhet.com]

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its remarkable versatility stems from a unique combination of structural and physicochemical properties, including its three-dimensional character, the presence of a basic nitrogen atom, and the potential for multiple stereocenters.[3][4] This guide provides a comprehensive technical overview of the pivotal role of the pyrrolidine scaffold in the design and development of novel therapeutic agents. We will explore its fundamental structural advantages, delve into its widespread therapeutic applications with a focus on underlying mechanisms, detail robust synthetic strategies, and analyze structure-activity relationships (SAR) that govern its biological activity. This document is intended to be a valuable resource for professionals engaged in the multifaceted process of drug discovery, offering both foundational knowledge and field-proven insights.

The Pyrrolidine Nucleus: A Structurally and Biologically Privileged Motif

The prevalence of the pyrrolidine core in a vast number of natural products, bioactive compounds, and FDA-approved drugs underscores its significance in medicinal chemistry.[1][5][6] From the nicotine alkaloid to modern synthetic pharmaceuticals like the antiviral drug Telaprevir, the pyrrolidine ring consistently imparts favorable properties to drug candidates.[7][8]

Key Structural and Physicochemical Advantages

The utility of the pyrrolidine scaffold in drug design can be attributed to several key features:

-

Three-Dimensional (3D) Architecture: Unlike flat aromatic rings, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, puckered conformation.[2][3] This "pseudorotation" allows for a more comprehensive exploration of pharmacophore space, enabling better interaction with the 3D architecture of biological targets such as enzymes and receptors.[3][4]

-

Stereochemical Diversity: The pyrrolidine ring can possess up to four stereogenic centers, leading to a multitude of stereoisomers.[3] This stereochemical complexity is crucial for achieving high target selectivity and potency, as biological systems are inherently chiral.[3][4]

-

Basic Nitrogen Atom: The secondary amine nitrogen in the pyrrolidine ring is basic, with a pKa of its conjugate acid around 11.27.[9] This basic center can act as a hydrogen bond acceptor or be protonated at physiological pH, which can be critical for target binding and for improving aqueous solubility and other pharmacokinetic properties.[3]

-

Synthetic Tractability: The pyrrolidine ring is readily accessible through various synthetic routes and can be functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile.[10][11][12]

Natural Occurrence and Biological Significance

The pyrrolidine motif is a recurring theme in nature's pharmacy. It is a core component of the amino acid proline and its hydroxylated derivative, hydroxyproline, which are fundamental building blocks of proteins.[8] Furthermore, a wide array of alkaloids, which are naturally occurring compounds with significant physiological effects, feature the pyrrolidine ring.[1][13]

| Natural Product | Biological Activity |

| Nicotine | Neurological and antioxidant effects[1] |

| Hygrine | Alkaloid found in coca leaves |

| Anisomycin | Antibacterial, antifungal, and protein synthesis inhibitor[1] |

| Scalusamides A | Antimicrobial and antifungal properties[3] |

Therapeutic Applications of Pyrrolidine-Containing Drugs

The versatility of the pyrrolidine scaffold is reflected in its broad spectrum of therapeutic applications, spanning a wide range of diseases.[1][7]

Central Nervous System (CNS) Disorders

The pyrrolidine scaffold is a prominent feature in many drugs targeting the CNS, likely due to its ability to interact with various receptors and enzymes in the brain.[14]

-

Anticonvulsants: Ethosuximide, a long-standing treatment for absence seizures, features a pyrrolidine-2,5-dione core.[1] More recent research has focused on novel pyrrolidine-2,5-dione derivatives with enhanced anticonvulsant properties.[3]

-

Nootropics: The racetam family of drugs, such as Aniracetam, which are used to enhance cognitive function, are based on a 2-pyrrolidinone structure.[1]

-

Antipsychotics: Remoxypride, although withdrawn from the market, is an example of a pyrrolidine-containing antipsychotic drug.[10]

Infectious Diseases

Pyrrolidine derivatives have demonstrated significant efficacy against a variety of pathogens.

-

Antiviral Agents: The pyrrolidine scaffold is a key component of several antiviral drugs, particularly those targeting the hepatitis C virus (HCV) protease, such as Telaprevir and Asunaprevir.[7][10]

-

Antibacterial Agents: Clindamycin, a widely used antibiotic, incorporates a pyrrolidine ring.[1] The development of novel pyrrolidine-based antibacterial agents is an active area of research to combat the growing threat of antibiotic resistance.[15]

-

Antifungal Agents: Spirooxindole pyrrolidine derivatives have shown promising antifungal activity against various fungal strains.[1][5]

Cancer

The pyrrolidine scaffold is a valuable pharmacophore in the design of anticancer agents, with derivatives exhibiting a range of mechanisms of action.[16]

-

Enzyme Inhibitors: Pyrrolidine-containing compounds have been developed as potent inhibitors of various enzymes implicated in cancer progression, such as histone deacetylases (HDACs) and kinases.

-

Antiproliferative Agents: Numerous studies have reported the synthesis of pyrrolidine derivatives with significant antiproliferative activity against various cancer cell lines.[1][16] For instance, certain thiosemicarbazone pyrrolidine-copper(II) complexes have shown greater potency than the established anticancer drug cisplatin against specific cancer cell lines.[1][5]

Other Therapeutic Areas

The therapeutic reach of pyrrolidine-based drugs extends to numerous other areas:

-

Antihypertensives: Captopril and Enalapril are widely prescribed angiotensin-converting enzyme (ACE) inhibitors for the treatment of hypertension and heart failure, both containing a proline (a pyrrolidine-2-carboxylic acid) moiety.[1]

-

Anti-inflammatory Agents: The pyrrolidine scaffold is found in compounds with anti-inflammatory properties.[1]

-

Antidiabetic Agents: Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes, and its synthesis often starts from a proline derivative.[5][10] Polyhydroxylated pyrrolidines are also being investigated as inhibitors of glycosidase and aldose reductase for diabetes treatment.[1][5]

Synthetic Strategies for Pyrrolidine Scaffolds

The construction and functionalization of the pyrrolidine ring are central to the development of new drug candidates. A variety of synthetic methodologies have been established, each offering distinct advantages.

Ring Construction from Acyclic Precursors

A common approach involves the cyclization of linear precursors to form the five-membered ring.

This powerful reaction involves the [3+2] cycloaddition of an azomethine ylide (the 1,3-dipole) with a dipolarophile (typically an alkene or alkyne).[3] This method allows for the stereocontrolled synthesis of highly substituted pyrrolidines.

Experimental Protocol: Synthesis of a Substituted Pyrrolidine via 1,3-Dipolar Cycloaddition

-

Generation of the Azomethine Ylide: To a solution of an α-amino acid ester (e.g., methyl sarcosinate, 1.0 equiv) and an aldehyde (e.g., benzaldehyde, 1.0 equiv) in a suitable solvent (e.g., toluene), add a dehydrating agent (e.g., magnesium sulfate). Heat the mixture to reflux for 2-4 hours to facilitate imine formation and subsequent tautomerization to the azomethine ylide.

-

Cycloaddition: To the in situ generated azomethine ylide, add the dipolarophile (e.g., N-phenylmaleimide, 1.0 equiv).

-

Reaction Monitoring: Continue heating at reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, filter off the dehydrating agent, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Characterize the purified pyrrolidine derivative by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Functionalization of Pre-existing Pyrrolidine Rings

This strategy often utilizes readily available chiral building blocks, such as L-proline and L-hydroxyproline, to synthesize enantiomerically pure pyrrolidine derivatives.[10]

The carboxylic acid and the secondary amine of proline, as well as the hydroxyl group of hydroxyproline, serve as versatile handles for a wide range of chemical transformations, including amidation, esterification, reduction, and substitution reactions.[10]

Workflow for the Synthesis of a Proline-based Drug Precursor

Caption: A generalized workflow for the synthesis of a drug precursor starting from L-proline.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of pyrrolidine-based compounds. By systematically modifying the substituents on the pyrrolidine ring, medicinal chemists can identify key structural features that govern potency, selectivity, and pharmacokinetic properties.[15][16][17]

Impact of Stereochemistry

The stereochemistry of substituents on the pyrrolidine ring often has a profound impact on biological activity. For example, in the development of certain enzyme inhibitors, one enantiomer may exhibit significantly higher potency than the other due to a more favorable binding interaction with the chiral active site of the enzyme.[17]

Influence of Substituents

The nature and position of substituents on the pyrrolidine ring can dramatically alter the pharmacological profile of a compound.

-

N-Substitution: The nitrogen atom is a common point of modification. The introduction of various substituents can modulate basicity, lipophilicity, and steric bulk, thereby influencing target binding and ADME (absorption, distribution, metabolism, and excretion) properties.[3]

-

C-Substitution: Substitution at the carbon atoms of the ring allows for the introduction of diverse functional groups that can engage in specific interactions with the biological target, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Logical Relationship in SAR Analysis

Caption: The iterative cycle of SAR-guided lead optimization in drug discovery.

Future Perspectives and Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile building block in the quest for new and improved medicines.[1][11] Its unique structural and physicochemical properties, coupled with its synthetic accessibility, ensure its enduring importance in drug discovery. Future research will likely focus on the development of novel and more efficient synthetic methodologies for the construction of complex and diverse pyrrolidine libraries. Furthermore, the integration of computational modeling and machine learning with traditional medicinal chemistry approaches will undoubtedly accelerate the design and optimization of pyrrolidine-based drug candidates with enhanced efficacy and safety profiles. The exploration of this "privileged scaffold" is far from complete, and it is poised to play a central role in addressing current and future healthcare challenges.

References

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). SpringerLink. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. [Link]

-

FDA-approved pyrrolidine-containing drugs in 2022. (n.d.). ResearchGate. [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). PubMed Central. [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). PubMed Central. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). ResearchGate. [Link]

-

Pyrrolidine. (n.d.). Wikipedia. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed. [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2022). Bohrium. [Link]

-

Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA. [Link]

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. [Link]

-

Pyrrolidine: Significance and symbolism. (2025). Aureus. [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). PubMed Central. [Link]

-

Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (n.d.). PubMed Central. [Link]

-

Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. (2025). ResearchGate. [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 9. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 11. Pyrrolidine synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Pyrrolidine: Significance and symbolism [wisdomlib.org]

- 14. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate (CAS Number: 1035173-74-0), a versatile building block in medicinal chemistry. As a bifunctional reagent containing a reactive sulfonyl chloride and a protected pyrrolidine nitrogen, this compound serves as a valuable scaffold for the synthesis of a diverse range of sulfonamide derivatives, particularly those with therapeutic potential. This document, intended for an audience of researchers and drug development professionals, will delve into the compound's properties, synthesis, reactivity, and applications, with a focus on the causal reasoning behind experimental choices and methodologies.

Core Molecular Attributes and Physicochemical Properties

This compound is a chiral molecule featuring a central pyrrolidine ring. The nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group, a common protecting group in peptide and medicinal chemistry, which can be removed under specific conditions, such as catalytic hydrogenolysis[1]. The key reactive moiety is the sulfonyl chloride group at the 3-position, which is a potent electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamides[2][3].

Physicochemical Data Summary

While experimentally determined physicochemical data for this specific compound are not widely published, a summary of its key identifiers and predicted properties is presented below. These predicted values offer a useful starting point for experimental design, such as selecting appropriate solvent systems and reaction conditions.

| Property | Value | Source |

| CAS Number | 1035173-74-0 | [4] |

| Molecular Formula | C₁₂H₁₄ClNO₄S | [4] |

| Molecular Weight | 303.76 g/mol | [4] |

| Monoisotopic Mass | 303.0332 Da | [5] |

| Predicted XlogP | 2.0 | [5] |

| Boiling Point (Predicted) | 442.6 ± 44.0 °C | [6] |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [6] |

| Appearance | Not available (likely a solid or oil) | |

| Solubility | Expected to be soluble in a range of organic solvents like DCM, THF, and Ethyl Acetate. | Inferred |

Synthesis and Manufacturing Principles

The most logical synthetic pathway commences from a chiral starting material, such as (R)- or (S)-3-hydroxypyrrolidine, to ensure stereochemical control in the final product.

Protocol 1: Proposed Synthesis of this compound

This protocol is a representative, multi-step procedure based on established chemical principles.

Step 1: N-Cbz Protection of (R)-3-Hydroxypyrrolidine

-

Rationale: The protection of the pyrrolidine nitrogen is crucial to prevent its reaction in subsequent steps. The Cbz group is chosen for its stability under a range of conditions and its reliable deprotection via hydrogenolysis[1]. The Schotten-Baumann reaction conditions are standard for this transformation, using a biphasic system to facilitate the reaction between the water-soluble amine and the organic-soluble benzyl chloroformate[7].

-

Procedure:

-

Dissolve (R)-3-hydroxypyrrolidine (1.0 equiv.) in a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (NaHCO₃, 2.0 equiv.) to the solution.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-20 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude product, Benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate, by silica gel column chromatography[1].

-

Step 2: Conversion to a Sulfonic Acid Salt

-

Rationale: The hydroxyl group must be converted into a sulfonyl chloride. A common method is to first form a sulfonic acid, which can then be chlorinated. This can be achieved via a two-step process involving conversion to a thiol, followed by oxidation.

-

Procedure (via thiol):

-

Convert the hydroxyl group of Benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate to a good leaving group, such as a tosylate or mesylate, by reacting with tosyl chloride or mesyl chloride in the presence of a base like triethylamine or pyridine.

-

Displace the leaving group with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to form the corresponding thiol.

-

Oxidize the thiol to the sulfonic acid using a strong oxidizing agent like hydrogen peroxide. The resulting sulfonic acid is often isolated as its sodium salt.

-

Step 3: Chlorination of the Sulfonic Acid

-

Rationale: The sulfonic acid (or its salt) is converted to the highly reactive sulfonyl chloride. Reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are standard for this transformation[1][5]. The reaction is typically performed in a non-polar, aprotic solvent.

-

Procedure:

-

Suspend the sodium salt of the sulfonic acid from Step 2 in a suitable solvent such as chlorobenzene or trifluoromethylbenzene.

-

Add phosphorus pentachloride (PCl₅, < 1.0 molar equivalent) portion-wise or continuously at an elevated temperature (e.g., 100-140 °C)[1].

-

The reaction produces the desired sulfonyl chloride and phosphorus oxychloride as a byproduct.

-

Upon completion, the reaction mixture can be carefully quenched and the product extracted. Purification is typically achieved via distillation under reduced pressure or chromatography to yield this compound.

-

Reactivity and Synthetic Utility

The primary utility of this compound lies in its ability to act as a scaffold for the synthesis of 3-substituted pyrrolidine sulfonamides.

Core Reaction: Sulfonamide Formation

The electrophilic sulfur atom of the sulfonyl chloride is highly susceptible to nucleophilic attack by primary and secondary amines. This reaction is the cornerstone of its application in medicinal chemistry.

Sources

- 1. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]

- 2. 1134112-00-7|(R)-Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. WO2016204096A1 - Procédé de production de chlorure de pyridine-3-sulfonyle - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. benzyl (R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate CAS#: 1134112-00-7 [m.chemicalbook.com]

- 7. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

Unveiling the Covalent Mechanism of Action: A Technical Guide to Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a research chemical with significant potential as a covalent inhibitor of prolyl oligopeptidase (POP), a serine protease implicated in neurodegenerative diseases and other pathological conditions. This guide elucidates the core mechanism of action, positing that the compound's sulfonyl chloride moiety acts as an electrophilic "warhead," forming a stable covalent bond with the catalytic serine residue within the POP active site. We will delve into the chemical rationale, the biological context of POP, and provide a framework for experimental validation.

Introduction: The Promise of Covalent Inhibition

The pursuit of highly specific and potent enzyme inhibitors is a cornerstone of modern drug discovery. Covalent inhibitors, which form a permanent bond with their target, offer the potential for prolonged duration of action and high potency. This compound emerges as a compelling candidate for this class of inhibitors, primarily targeting prolyl oligopeptidase (POP). POP is a cytosolic serine protease that cleaves small peptides on the C-terminal side of proline residues.[1] Its dysregulation has been linked to a variety of disorders, including Alzheimer's disease, Parkinson's disease, and age-related macular degeneration.[2][3] This guide will provide a detailed technical overview of the putative mechanism by which this compound achieves its inhibitory effect.

The Chemistry of Inhibition: A Tale of Two Moieties

The inhibitory potential of this compound is rooted in the distinct properties of its two key structural features: the N-benzyloxycarbonyl-pyrrolidine scaffold and the reactive chlorosulfonyl group.

The Pyrrolidine Scaffold: Guiding the Inhibitor to its Target

The pyrrolidine ring is a prevalent motif in medicinal chemistry, prized for its three-dimensional structure that allows for precise interactions with biological targets.[4] In the context of POP inhibition, the N-acyl-prolyl-pyrrolidine framework is a well-established scaffold for designing potent inhibitors.[3][5][6] This structural element is thought to mimic the natural substrate of POP, guiding the inhibitor to the enzyme's active site and ensuring proper orientation for the subsequent chemical reaction. The benzyloxycarbonyl (Cbz) group provides a hydrophobic character that can further enhance binding affinity within the S3 subsite of the POP active site.[3]

The Chlorosulfonyl "Warhead": Forging a Permanent Bond

The chlorosulfonyl group (-SO₂Cl) is a highly reactive electrophile. Sulfonyl halides readily react with nucleophiles such as the hydroxyl group of serine, the thiol group of cysteine, or the amine group of lysine.[7] In the case of this compound, the chlorosulfonyl moiety is the "warhead" that covalently modifies the target enzyme. This reaction is anticipated to be highly efficient and irreversible under physiological conditions.

The Biological Target: Prolyl Oligopeptidase (POP)

Prolyl oligopeptidase is a serine protease characterized by a catalytic triad composed of serine, histidine, and aspartate residues in its active site.[7] In porcine POP, the key catalytic residue is Ser554.[8] The catalytic cycle of POP involves the serine hydroxyl group acting as a nucleophile to attack the carbonyl carbon of the scissile peptide bond of the substrate. This forms a tetrahedral intermediate that is stabilized by an "oxyanion hole" in the active site. The histidine residue acts as a general base, accepting a proton from the serine hydroxyl group, and the aspartate residue helps to orient the histidine and stabilize the resulting positive charge.

Proposed Mechanism of Covalent Inhibition

Based on the known reactivity of sulfonyl chlorides and the structure of the POP active site, we propose the following mechanism for the covalent inhibition of POP by this compound:

-

Initial Binding: The inhibitor, guided by its pyrrolidine scaffold, docks into the active site of POP. The N-benzyloxycarbonyl group and the pyrrolidine ring likely engage in non-covalent interactions with the enzyme's substrate-binding pockets.

-

Nucleophilic Attack: The catalytic Ser554 residue, activated by the nearby His680, performs a nucleophilic attack on the electrophilic sulfur atom of the chlorosulfonyl group.

-

Covalent Bond Formation: This attack displaces the chloride leaving group, resulting in the formation of a stable sulfonyl-ester bond between the inhibitor and the serine residue.

-

Irreversible Inactivation: The formation of this covalent adduct permanently blocks the active site, rendering the enzyme catalytically inactive.

Diagram of the Proposed Covalent Inhibition Mechanism:

Caption: Proposed covalent inhibition of POP by this compound.

Experimental Validation: A Roadmap for Researchers

To empirically validate the proposed mechanism of action, a series of biochemical and cellular assays are recommended.

Enzyme Inhibition Assay

A fluorogenic or colorimetric assay can be used to determine the inhibitory potency of this compound against purified POP.

Protocol:

-

Reagents: Purified recombinant POP, a suitable fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC), this compound, assay buffer (e.g., Tris-HCl, pH 7.5).

-

Procedure: a. Prepare serial dilutions of the inhibitor in DMSO. b. In a 96-well plate, add the inhibitor dilutions, followed by the POP enzyme. c. Incubate for various time points to assess time-dependent inhibition, a hallmark of covalent inhibitors. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the fluorescence increase over time using a plate reader.

-

Data Analysis: Calculate the IC₅₀ value at different pre-incubation times. A decrease in IC₅₀ with increasing pre-incubation time is indicative of covalent inhibition.

| Parameter | Description | Expected Outcome |

| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50%. | Low nanomolar to micromolar range. |

| Time-dependency | Decrease in IC₅₀ with longer pre-incubation of enzyme and inhibitor. | Significant decrease in IC₅₀ over time. |

Mass Spectrometry for Covalent Adduct Confirmation

Intact protein mass spectrometry or peptide mapping can provide direct evidence of covalent modification.

Protocol:

-

Sample Preparation: a. Incubate purified POP with an excess of this compound. b. As a control, incubate POP with DMSO alone. c. Remove excess inhibitor using a desalting column.

-

Intact Protein Analysis (LC-MS): a. Analyze the treated and control POP samples by liquid chromatography-mass spectrometry. b. A mass shift corresponding to the molecular weight of the inhibitor minus HCl will confirm covalent modification.

-

Peptide Mapping (LC-MS/MS): a. Digest the treated and control POP samples with a protease (e.g., trypsin). b. Analyze the resulting peptide fragments by LC-MS/MS. c. Identify the modified peptide containing the active site serine and confirm the site of modification by fragmentation analysis.

| Analytical Technique | Expected Result |

| Intact Protein MS | Mass increase of POP corresponding to the inhibitor's molecular weight. |

| Peptide Mapping MS/MS | Identification of a peptide containing Ser554 with a mass modification. |

Cellular Assays

Cell-based assays are crucial to assess the inhibitor's activity in a biological context.

Protocol:

-

Cell Culture: Use a cell line that expresses POP (e.g., SH-SY5Y neuroblastoma cells).

-

Treatment: Treat the cells with varying concentrations of this compound.

-

POP Activity Assay in Cell Lysates: After treatment, lyse the cells and measure the residual POP activity using the enzyme inhibition assay described above.

-

Target Engagement Assay: A cellular thermal shift assay (CETSA) can be performed to confirm that the inhibitor binds to POP in intact cells.[3]

Experimental Workflow Diagram:

Caption: A workflow for the experimental validation of the proposed mechanism.

Selectivity and Future Directions

An important consideration for any covalent inhibitor is its selectivity. The human proteome contains numerous serine proteases, and off-target inhibition can lead to toxicity. The pyrrolidine scaffold of this compound is expected to confer a degree of selectivity for POP. However, comprehensive selectivity profiling against a panel of other serine proteases is a critical step in the preclinical development of this compound.

Future research should also focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this inhibitor class. Modifications to the benzyloxycarbonyl group and the stereochemistry of the pyrrolidine ring could lead to the development of even more effective and safer therapeutic agents.

Conclusion

This compound holds considerable promise as a specific, covalent inhibitor of prolyl oligopeptidase. The proposed mechanism of action, involving the nucleophilic attack of the catalytic serine on the electrophilic sulfonyl chloride, is strongly supported by the known chemistry of these functional groups and the structural biology of POP. The experimental framework outlined in this guide provides a clear path for the validation of this mechanism and the further development of this and related compounds as potential therapeutics for a range of human diseases.

References

-

Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration. PubMed. [Link]

-

Prolyl Oligopeptidase Inhibition by N-acyl-pro-pyrrolidine-type Molecules. PubMed. [Link]

-

Targeted Covalent Inhibition of Prolyl Oligopeptidase (POP): Discovery of Sulfonylfluoride Peptidomimetics. PubMed. [Link]

-

New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases. PubMed. [Link]

-

Peptidase S9, prolyl oligopeptidase, catalytic domain (IPR001375). InterPro. [Link]

-

Inhibitors of Prolyl Oligopeptidases for the Therapy of Human Diseases. ACS Publications. [Link]

-

Sulfonyl halide. Wikipedia. [Link]

-

New prolyl oligopeptidase inhibitors developed from dicarboxylic acid bis(l-prolyl-pyrrolidine) amides. PubMed. [Link]

-

Conformationally rigid N-acyl-5-alkyl-L-prolyl-pyrrolidines as prolyl oligopeptidase inhibitors. PubMed. [Link]

-

The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Taylor & Francis Online. [Link]

-

Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. ACS Publications. [Link]

-

Substrate-like novel inhibitors of prolyl specific oligo peptidase for neurodegenerative disorders. Taylor & Francis Online. [Link]

-

Inhibition of Prolyl Oligopeptidase by Fmoc-aminoacylpyrrolidine-2-nitriles. PubMed. [Link]

-

Carboxypeptidase in prolyl oligopeptidase family: Unique enzyme activation and substrate-screening mechanisms. PubMed Central. [Link]

-

Structure-function properties of prolyl oligopeptidase family enzymes. PubMed. [Link]

-

Molecular Structure and Biochemistry of Post-Proline Cleaving Enzymes. Encyclopedia.pub. [Link]

-

2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. PubMed Central. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

Sources

- 1. InterPro [ebi.ac.uk]

- 2. Targeted Covalent Inhibition of Prolyl Oligopeptidase (POP): Discovery of Sulfonylfluoride Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prolyl oligopeptidase inhibition by N-acyl-pro-pyrrolidine-type molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New prolyl oligopeptidase inhibitors developed from dicarboxylic acid bis(l-prolyl-pyrrolidine) amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformationally rigid N-acyl-5-alkyl-L-prolyl-pyrrolidines as prolyl oligopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. pubs.acs.org [pubs.acs.org]

Introduction to Chiral Sulfonyl Chlorides in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral sulfonyl- and sulfinyl-containing compounds represent a cornerstone of modern asymmetric synthesis, serving as powerful auxiliaries, catalysts, and increasingly, as key pharmacophores in medicinal chemistry.[1][2] Their unique stereoelectronic properties allow for exceptional control over stereochemical outcomes in a vast array of chemical transformations. This guide provides a comprehensive overview of chiral sulfonyl chlorides and their precursors, chiral sulfinyl chlorides, focusing on their synthesis, mechanistic underpinnings of stereochemical control, and practical applications in research and drug development. We will delve into the causality behind experimental choices, present validated protocols, and explore the landscape of this indispensable class of reagents.

The Stereogenic Sulfur Atom: A Unique Control Element

Unlike carbon-based stereocenters, the chirality in sulfonyl and sulfinyl compounds originates from the tetrahedral arrangement of different substituents around a central sulfur atom. In sulfoxides and their derivatives (sulfinates, sulfinamides), the sulfur(IV) center's substituents include two organic groups, an oxygen atom, and a lone pair of electrons, creating a stable chiral center.[3] Chiral sulfonamides and related sulfur(VI) compounds also derive their chirality from the tetrahedral arrangement at the sulfur atom. This chirality at sulfur is pivotal, as it can be leveraged to induce stereoselectivity in reactions at adjacent or even remote prochiral centers.[4] The ability to readily introduce and later remove these sulfur-based chiral auxiliaries makes them exceptionally versatile tools in the synthetic chemist's arsenal.[5]

Synthesis of Key Chiral Sulfonylating and Sulfinylating Agents

The practical application of chiral sulfur chemistry hinges on the availability of enantiomerically pure sulfonylating and sulfinylating agents. Methodologies range from the use of naturally derived chiral pool starting materials to sophisticated catalytic asymmetric syntheses.

Chiral Pool Synthesis: The Camphor-Derived Reagents

One of the most established and widely used chiral sulfonylating agents is 10-camphorsulfonyl chloride, available in both (1R)-(-) and (1S)-(+) forms.[6] It is derived from camphorsulfonic acid, a readily available starting material from the chiral pool. Its rigid bicyclic structure provides a well-defined steric environment, making it highly effective for the resolution of racemic alcohols and amines.[7]

The synthesis is a robust, multi-step process that maintains the integrity of the original stereocenter.

Caption: Synthesis of camphorsulfonyl chloride from its parent sulfonic acid.

The Andersen Synthesis and Diastereoselective Approaches

The seminal work of Andersen provided a foundational method for generating enantiopure sulfoxides. This approach relies on the reaction of a Grignard reagent with a diastereomerically pure menthyl p-toluenesulfinate ester.[3] The sulfinate ester itself is prepared from p-toluenesulfinyl chloride and (-)-menthol, a chiral alcohol. The diastereomers of the resulting sulfinate are separable by crystallization, and the subsequent nucleophilic substitution with a Grignard reagent proceeds with complete inversion of configuration at the sulfur atom.[3]

This highlights the critical role of chiral sulfinyl chlorides as precursors to a wide range of enantiopure sulfur(IV) compounds.

Modern Catalytic and Enantioselective Methods

While classical methods are robust, recent research has focused on developing catalytic asymmetric syntheses to access a broader diversity of chiral sulfur compounds. Key advancements include:

-

Dynamic Kinetic Resolution (DKR): Racemic sulfinyl chlorides can be transformed into enantiomerically enriched sulfinates and other derivatives using chiral catalysts, often based on Cinchona alkaloids or chiral amines.[8][9] In DKR, the rapidly racemizing starting material is selectively converted to one enantiomer of the product by the chiral catalyst.

-

Desymmetrizing Enantioselective Hydrolysis: A powerful modern strategy involves the in situ generation of a symmetric, prochiral sulfur intermediate, which is then desymmetrized by a chiral catalyst. For instance, sulfenamides can be converted into symmetric aza-dichlorosulfonium species, which are then hydrolyzed in the presence of a chiral acid catalyst to yield enantiopure sulfonimidoyl chlorides, versatile S(VI) building blocks.[10][11][12][13]

Applications in Asymmetric Synthesis

Chiral sulfonyl chlorides and their related precursors are deployed in several key strategic roles within asymmetric synthesis.

Chiral Derivatizing Agents for Resolution

The most straightforward application is in the resolution of racemic mixtures, particularly amines and alcohols. The chiral sulfonyl chloride reacts with both enantiomers of the racemate to form a mixture of covalent diastereomers (sulfonamides or sulfonate esters). These diastereomers possess different physical properties (e.g., solubility, chromatographic retention), allowing for their separation by standard techniques like crystallization or chromatography.[14] Subsequent cleavage of the sulfonyl group liberates the resolved, enantiopure amine or alcohol. Camphorsulfonyl chloride is a workhorse reagent for this purpose.[7][15]

Caption: Workflow for the resolution of a racemic amine using a chiral sulfonyl chloride.

Chiral Auxiliaries for Diastereoselective Reactions

A more sophisticated application involves using the chiral sulfonyl group as a covalently-bound chiral auxiliary to direct the stereochemistry of a reaction on the substrate molecule.[4] For example, a prochiral ketone can be converted into a chiral N-sulfinylimine using an enantiopure sulfinamide (like Ellman's auxiliary, tert-butanesulfinamide). The sulfinyl group then sterically blocks one face of the C=N double bond, forcing a nucleophile (e.g., a Grignard reagent) to add to the opposite face with high diastereoselectivity. Subsequent removal of the auxiliary reveals a chiral amine.[5][8]

The choice of auxiliary is critical; its steric and electronic properties dictate the level and sense of asymmetric induction. The causality is clear: the bulky group on the sulfur auxiliary creates a highly biased steric environment in the transition state of the key bond-forming step.

Direct Synthesis of Bioactive Chiral Sulfonamides

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[16] The direct synthesis of enantiopure sulfonamides is therefore of high importance. This is typically achieved by reacting a chiral amine with an achiral sulfonyl chloride or, conversely, a chiral sulfonyl chloride with an achiral amine.[17] Recent advances have enabled the synthesis of novel chiral sulfonamides with potent biological activities, including antiviral agents.[17][18]

Table 1: Representative Chiral Sulfonylating Agents and Their Primary Applications

| Reagent Name | CAS Number | Typical Application(s) |

| (1R)-(-)-10-Camphorsulfonyl chloride | 39262-22-1 | Chiral resolving agent for amines and alcohols; chiral auxiliary.[19] |

| (1S)-(+)-10-Camphorsulfonyl chloride | 27263-23-6 | Chiral resolving agent (opposite enantiomer); chiral auxiliary.[6] |

| 1-(2-Naphthylsulfonyl)pyrrolidine-2-carbonyl chloride | Not widely available | Chiral derivatizing agent for HPLC analysis.[20] |

| Novel Chiral Sulfonimidoyl Chlorides | Varies | Versatile precursors for chiral S(VI) pharmacophores like sulfoximines.[10][12] |

Mechanistic Principles of Asymmetric Induction

Understanding the mechanism of stereocontrol is paramount for rational reaction design. The efficacy of a chiral sulfonyl group in inducing asymmetry stems from its ability to create a conformationally rigid transition state where one pathway is significantly lower in energy than the other.

For reactions involving nucleophilic addition to a carbonyl or imine group alpha to a stereocenter (a common scenario when using sulfonyl-based auxiliaries), the stereochemical outcome can often be predicted by established models like the Felkin-Anh model.[4] In the context of chiral sulfinyl auxiliaries, the dominant factor is the steric hindrance imposed by the substituents on the sulfur atom. The largest group (often an aryl or tert-butyl group) orients itself to minimize steric clash with the incoming nucleophile, leaving one trajectory for attack highly favored.

Caption: Steric model for asymmetric induction by a chiral sulfinyl auxiliary.

Key Experimental Protocol: Resolution of a Racemic Amine

This protocol provides a self-validating system for the resolution of a generic racemic primary amine using (1R)-(-)-10-camphorsulfonyl chloride.

Objective: To separate the enantiomers of a racemic primary amine.

Materials:

-

Racemic amine (1.0 eq)

-

(1R)-(-)-10-Camphorsulfonyl chloride (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (2.0 eq)

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Appropriate eluent system (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

Reaction Setup: Dissolve the racemic amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen). Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Add pyridine (2.0 eq) to the solution, followed by the slow, portion-wise addition of (1R)-(-)-10-camphorsulfonyl chloride (1.05 eq). Causality Note: Pyridine acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst to accelerate the sulfonylation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup: Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine. Trustworthiness Note: The washes remove excess pyridine, unreacted sulfonyl chloride (as sulfonic acid), and other impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric sulfonamide mixture.

-

Characterization & Separation: Analyze the crude mixture by ¹H NMR to confirm the formation of two distinct diastereomers (indicated by duplicate sets of signals). Separate the diastereomers using flash column chromatography on silica gel.

-

Analysis of Purity: Assess the diastereomeric purity of each separated fraction by ¹H NMR or HPLC. Determine the enantiomeric excess of the final products (after cleavage) using chiral HPLC.

Conclusion and Future Outlook

Chiral sulfonyl chlorides and their sulfinyl precursors are mature yet continually evolving tools for asymmetric synthesis. Their reliability in classical resolutions and as powerful chiral auxiliaries has cemented their place in both academic and industrial laboratories. The future of this field is being shaped by the development of novel, catalytically generated chiral sulfonylating agents that expand the structural diversity of available reagents.[2][21] As the demand for enantiomerically pure pharmaceuticals grows, the strategic application of chiral sulfur chemistry will undoubtedly continue to provide elegant and efficient solutions to complex synthetic challenges.

References

-

Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4578-4611. [Link]

-

Zhang, X., Ang, E. C. X., Yang, Z., Kee, C. W., & Tan, C. H. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature, 604(7905), 298-303. [Link]

-

Khiar, N., Araújo, C. S., Alcudia, F., & Fernández, I. (2002). Dynamic Kinetic Transformation of Sulfinyl Chlorides: Synthesis of Enantiomerically Pure C2-Symmetric Bis-Sulfoxides. The Journal of Organic Chemistry, 67(2), 345-356. [Link]

-

ResearchGate. (n.d.). Synthesis and Use of Chiral Sulfinamides. Retrieved from ResearchGate. [Link]

-